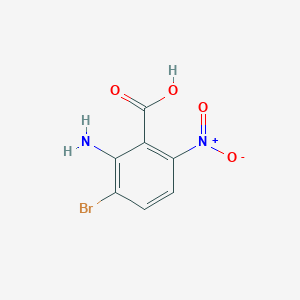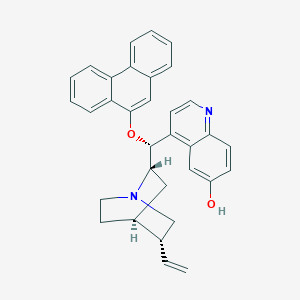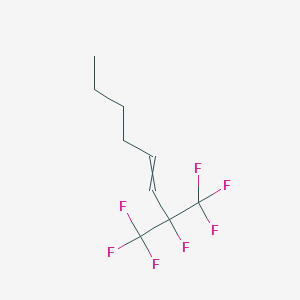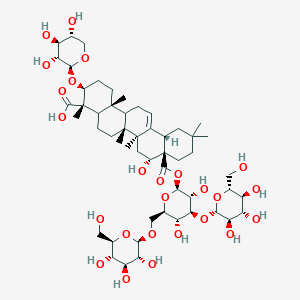
Saponarioside G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saponarioside G is a triterpenoid saponin compound derived from the plant Saponaria officinalis, commonly known as soapwort. Saponins are glycosides with a distinctive foaming characteristic when dissolved in water. They are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of saponariosides, including Saponarioside G, involves the glycosylation of triterpenoid aglycones. The process typically requires the use of glycosyl donors and acceptors under specific reaction conditions. Enzymatic glycosylation using glycosyltransferases is a common method, as it offers high specificity and efficiency .
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction of saponins from Saponaria officinalis. The process involves solvent extraction, purification, and crystallization. Advances in metabolic engineering have also enabled the production of saponins in heterologous systems, such as yeast or bacteria, by introducing the biosynthetic pathway genes .
Chemical Reactions Analysis
Types of Reactions
Saponarioside G undergoes various chemical reactions, including:
Oxidation: This reaction can modify the triterpenoid core, potentially altering its biological activity.
Reduction: Reduction reactions can convert ketone or aldehyde groups to alcohols.
Substitution: Glycosylation reactions involve the substitution of hydroxyl groups with sugar moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Glycosylation: Glycosyl donors such as glycosyl halides or thioglycosides are used in the presence of catalysts like silver triflate.
Major Products
The major products of these reactions include various glycosylated derivatives of the triterpenoid core, each with distinct biological activities .
Scientific Research Applications
Saponarioside G has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and triterpenoid chemistry.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of natural detergents and foaming agents due to its surfactant properties.
Mechanism of Action
Saponarioside G exerts its effects through several mechanisms:
Anticancer Activity: It enhances the cytotoxicity of ribosome-inactivating proteins by facilitating their escape from endosomes into the cytosol, where they can exert their toxic effects.
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits inflammatory pathways by modulating the activity of key enzymes and signaling molecules.
Comparison with Similar Compounds
Saponarioside G is part of a family of saponins that includes Saponariosides A, B, C, D, E, and F. These compounds share a similar triterpenoid core but differ in their glycosylation patterns. This compound is unique due to its specific sugar moieties, which confer distinct biological activities .
Similar Compounds
Saponarioside A: Differs by having an additional sugar (d-xylose) attached to the d-quinovose group.
Saponarioside B: Similar to Saponarioside A but lacks the additional d-xylose.
Saponarioside C-F: Vary in their glycosylation patterns and biological activities.
Properties
Molecular Formula |
C53H84O25 |
|---|---|
Molecular Weight |
1121.2 g/mol |
IUPAC Name |
(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C53H84O25/c1-48(2)13-14-53(47(70)78-45-40(67)41(77-44-39(66)36(63)33(60)25(18-55)74-44)34(61)26(75-45)20-72-42-38(65)35(62)32(59)24(17-54)73-42)22(15-48)21-7-8-27-49(3)11-10-30(76-43-37(64)31(58)23(56)19-71-43)52(6,46(68)69)28(49)9-12-50(27,4)51(21,5)16-29(53)57/h7,22-45,54-67H,8-20H2,1-6H3,(H,68,69)/t22-,23+,24+,25+,26+,27?,28?,29+,30-,31-,32+,33+,34+,35-,36-,37+,38+,39+,40+,41-,42+,43-,44-,45-,49+,50+,51+,52-,53+/m0/s1 |
InChI Key |
GAEHQHKGPCGEPQ-MNCNJHOVSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@](C1CC[C@@]3(C2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)(C)C(=O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C(=O)O)OC6C(C(C(CO6)O)O)O)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


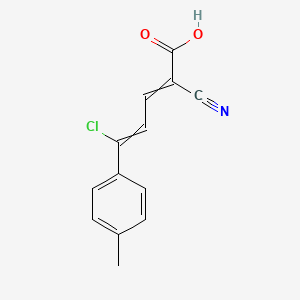
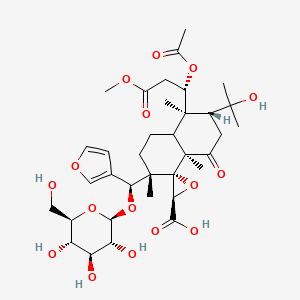
![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)
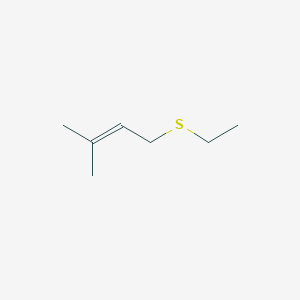

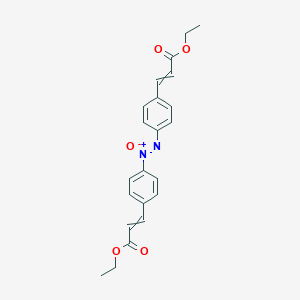
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14079153.png)
